

Quantifying Enzyme Activity with a Rhodamine 110 Standard Curve: Application Notes and Protocols

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Compound of Interest

Compound Name: Rhodamine 110

Cat. No.: B1680600

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Introduction

The precise quantification of enzyme activity is fundamental in biochemical research and drug development. A widely utilized method for this purpose employs fluorogenic substrates that, upon enzymatic cleavage, release a highly fluorescent molecule. **Rhodamine 110** (R110) is a particularly advantageous fluorophore for such assays. In its conjugated form within a substrate, R110 is non-fluorescent. However, enzymatic activity liberates the free R110, resulting in a robust fluorescent signal that is directly proportional to the enzyme's activity.^{[1][2]} This application note provides a detailed protocol for creating a **Rhodamine 110** standard curve and its application in quantifying enzyme activity.

Rhodamine 110 is a bright, green-fluorescent dye with excitation and emission maxima typically around 496-502 nm and 520-522 nm, respectively.^{[3][4][5][6]} Its high quantum yield and the significant difference in fluorescence between its conjugated and free forms make it an exceptionally sensitive reporter for enzyme activity.^[7] The use of a standard curve, generated with known concentrations of free **Rhodamine 110**, is crucial for converting relative fluorescence units (RFU) obtained from an enzyme assay into the absolute amount of product formed. This allows for the accurate determination of enzyme kinetics and the evaluation of enzyme inhibitors.

Principle of the Assay

The core principle of this assay is based on the enzymatic conversion of a non-fluorescent substrate to a fluorescent product. Many commercially available enzyme substrates are synthesized by linking a specific peptide or another recognition moiety to two molecules of **Rhodamine 110**, creating a bis-amide R110 substrate. This large, non-fluorescent molecule is recognized and cleaved by the target enzyme. The cleavage occurs in a two-step process, first releasing a mono-amide R110 intermediate, which is fluorescent, and then the highly fluorescent free **Rhodamine 110**.^{[1][2]} By measuring the rate of fluorescence increase and comparing it to a standard curve of known **Rhodamine 110** concentrations, the enzyme's activity can be precisely quantified.

Experimental Protocols

Part 1: Preparation of a Rhodamine 110 Standard Curve

This protocol describes the preparation of a standard curve to correlate the fluorescence intensity of **Rhodamine 110** with its concentration.

Materials:

- **Rhodamine 110** chloride (MW: 366.80 g/mol)^[4]
- Dimethyl sulfoxide (DMSO), anhydrous
- Assay Buffer (e.g., PBS, Tris-HCl, specific to the enzyme of interest)
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader with appropriate filters for **Rhodamine 110** (Excitation: ~498 nm, Emission: ~521 nm)^[3]

Procedure:

- Prepare a 10 mM **Rhodamine 110** Stock Solution:
 - Accurately weigh out a small amount of **Rhodamine 110** chloride.

- Dissolve the **Rhodamine 110** in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 3.67 mg of **Rhodamine 110** in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution. Store this stock solution at -20°C, protected from light.
- Prepare Serial Dilutions:
 - Perform serial dilutions of the 10 mM stock solution in the desired assay buffer to create a series of standards with known concentrations. A suggested range is from 10 µM to 0.1 µM, including a blank.
 - The dilutions can be prepared as outlined in the table below.
- Plate the Standards:
 - Pipette 100 µL of each standard dilution into at least three replicate wells of a black, flat-bottom 96-well microplate.
 - Include at least three wells with 100 µL of assay buffer only to serve as a blank.
- Measure Fluorescence:
 - Measure the fluorescence intensity of each well using a microplate reader set to the appropriate excitation and emission wavelengths for **Rhodamine 110** (e.g., Ex: 498 nm, Em: 521 nm).
- Generate the Standard Curve:
 - Subtract the average fluorescence reading of the blank wells from the fluorescence readings of all the standard wells.
 - Plot the background-subtracted fluorescence values (RFU) against the corresponding **Rhodamine 110** concentrations (µM).
 - Perform a linear regression analysis on the data points to obtain the equation of the line ($y = mx + c$), where 'y' is the RFU, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The R^2 value should be close to 1, indicating a good linear fit.

Data Presentation: **Rhodamine 110** Standard Curve Data

| Rhodamine 110 Concentration (μM) | Average RFU | Standard Deviation | Background-Subtracted RFU |
|----------------------------------|-------------|--------------------|---------------------------|
| 10 | 45,876 | 1,234 | 45,776 |
| 5 | 23,145 | 678 | 23,045 |
| 2.5 | 11,789 | 345 | 11,689 |
| 1.25 | 6,012 | 198 | 5,912 |
| 0.625 | 3,150 | 95 | 3,050 |
| 0.3125 | 1,723 | 55 | 1,623 |
| 0.156 | 987 | 32 | 887 |
| 0 (Blank) | 100 | 15 | 0 |

Note: The RFU values in this table are for illustrative purposes only. Actual values will depend on the instrument and settings used.

Part 2: Enzyme Activity Assay

This protocol describes how to measure the activity of an enzyme using a **Rhodamine 110**-based substrate and the previously generated standard curve.

Materials:

- Enzyme of interest
- **Rhodamine 110**-based enzyme substrate (e.g., (Peptide)₂-R110)
- Assay Buffer
- Enzyme inhibitor (optional, for control experiments)
- Black, flat-bottom 96-well microplate

- Fluorescence microplate reader

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of the R110-based substrate in DMSO.
 - Dilute the enzyme to the desired concentration in cold assay buffer immediately before use. Keep the enzyme on ice.
- Set up the Reaction:
 - In the wells of a black 96-well plate, add the components in the following order:
 - Assay Buffer
 - Enzyme solution (or buffer for no-enzyme control)
 - Inhibitor solution (if applicable, or buffer for no-inhibitor control)
 - Pre-incubate the plate at the desired reaction temperature for 5-10 minutes.
- Initiate the Reaction:
 - Add the R110-based substrate to each well to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 μ L).
 - Mix the contents of the wells gently, for example, by using the shaker function of the microplate reader.
- Monitor Fluorescence over Time (Kinetic Assay):
 - Immediately place the plate in the fluorescence microplate reader, pre-set to the reaction temperature.
 - Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use the same excitation and emission wavelengths as for the

standard curve.

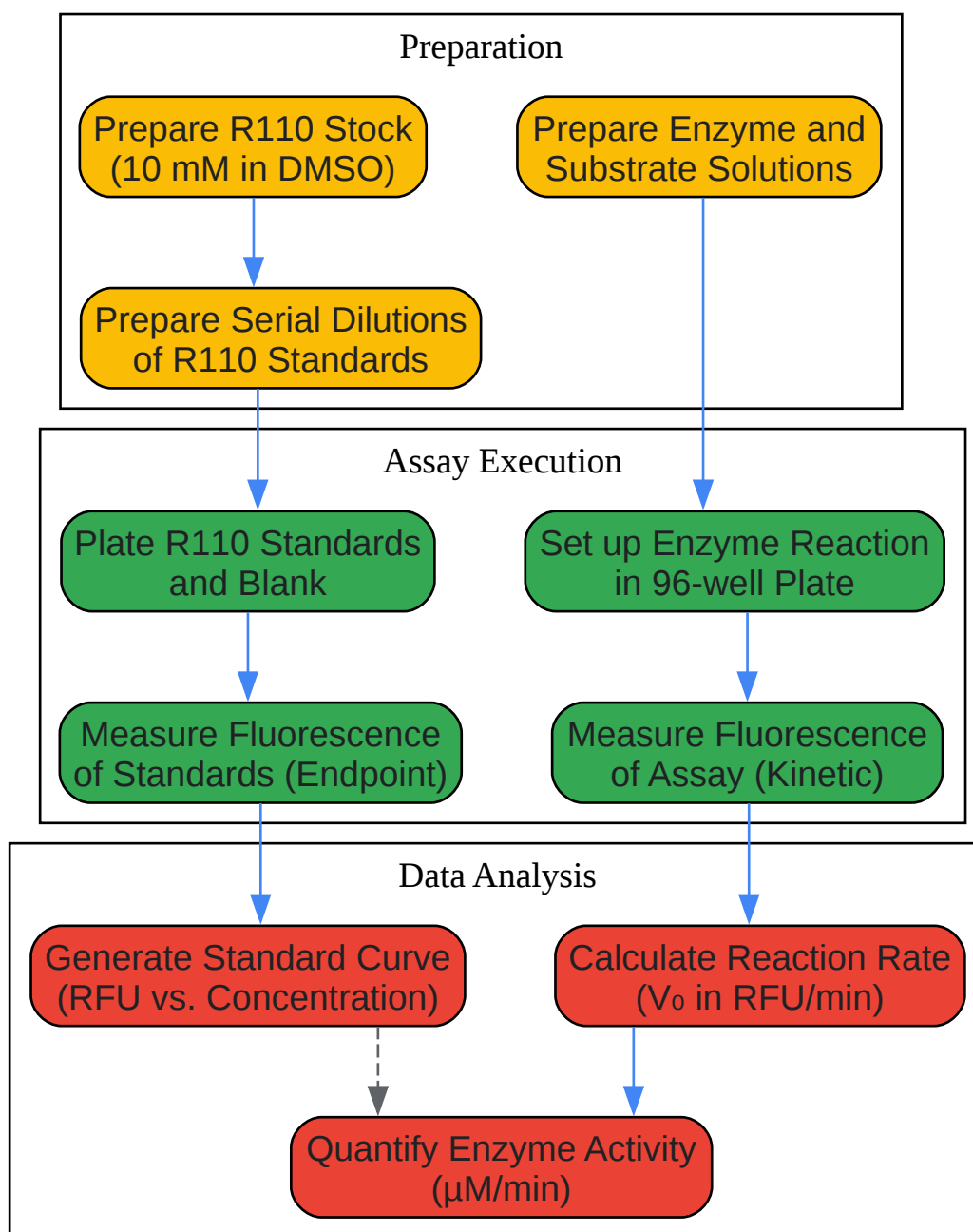
- Data Analysis:
 - For each sample, plot the fluorescence intensity (RFU) against time (minutes).
 - Determine the initial reaction velocity (V_0) by calculating the slope of the linear portion of the curve. This represents the rate of fluorescence increase per minute (RFU/min).
 - Using the equation from the **Rhodamine 110** standard curve ($x = (y - c) / m$), convert the reaction velocity from RFU/min to the rate of product formation in $\mu\text{M}/\text{min}$.
 - The enzyme activity can then be expressed in units such as $\mu\text{mol}/\text{min}$ or nmol/min .

Data Presentation: Enzyme Activity Data

| Sample | Condition | V_0 (RFU/min) | Rate of Product Formation ($\mu\text{M}/\text{min}$) | Specific Activity ($\mu\text{mol}/\text{min}/\text{mg}$) |
|--------|--------------------|-----------------|--|--|
| 1 | Enzyme | 5,432 | 1.18 | 2.36 |
| 2 | Enzyme + Inhibitor | 567 | 0.12 | 0.24 |
| 3 | No Enzyme Control | 25 | 0.005 | - |

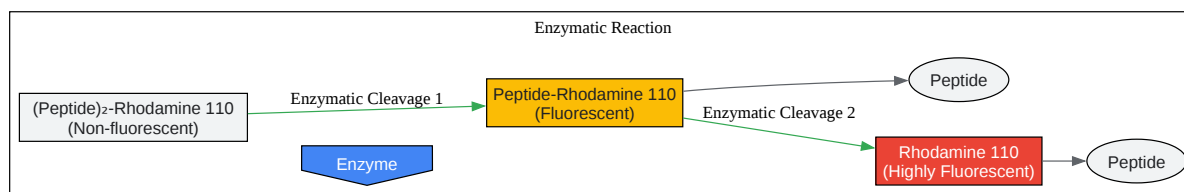
Note: Specific activity calculation requires knowledge of the enzyme concentration in the assay.

Visualizations



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Caption: Workflow for quantifying enzyme activity.



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Caption: Enzymatic cleavage of a bis-amide R110 substrate.

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